Pentanenitrile, 2-methyl-

Catalog No.
S1893915
CAS No.
6339-13-5
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanenitrile, 2-methyl-

CAS Number

6339-13-5

Product Name

Pentanenitrile, 2-methyl-

IUPAC Name

2-methylpentanenitrile

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-3-4-6(2)5-7/h6H,3-4H2,1-2H3

InChI Key

FHBWGXDQIOWTCK-UHFFFAOYSA-N

SMILES

CCCC(C)C#N

Canonical SMILES

CCCC(C)C#N

Pentanenitrile, 2-methyl- is an organic compound with the molecular formula C6H11NC_6H_{11}N and a molecular weight of approximately 97.158 g/mol. It is classified as a nitrile, which is characterized by the presence of a carbon-nitrogen triple bond. This compound is a branched-chain nitrile, where a methyl group is attached to the second carbon of a pentane chain. Its structure can be represented as follows:

text
CH3 |CH3-CH-CH2-CH2-C≡N

This compound is also known by other names such as 2-Methylpentanenitrile and has various applications in chemical synthesis and industrial processes .

2-Methylpentanenitrile is classified as a dangerous substance []. Here are some key safety points:

  • Hazard Statements: Flammable liquid (H226) and Toxic if swallowed (H301) [].
  • Precautionary Statements: Standard safety precautions for flammable and toxic liquids should be followed, including working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) like gloves and goggles, and avoiding contact and ingestion [].
  • Specific data on toxicity: Data is not readily available. However, nitriles in general can be toxic if ingested or inhaled, and can cause skin and eye irritation.

Solvent Applications

Pentanenitrile, 2-methyl- (also known as isobutyl cyanide) possesses properties that make it a useful solvent in various scientific research applications. Its key attributes include:

  • Moderate polarity: Due to the presence of both the cyano group (C≡N) and the alkyl chain, it exhibits a moderate polarity, allowing it to dissolve a wider range of compounds compared to purely non-polar or polar solvents []. This makes it suitable for applications where dissolving both polar and non-polar components is necessary.
  • Relatively high boiling point (121 °C): This property enables its use in reactions requiring higher temperatures without significant solvent evaporation [].
  • Volatility: Isobutyl cyanide exhibits moderate volatility, allowing for efficient removal during workup procedures such as evaporation or distillation [].

These characteristics make it a suitable solvent for various research fields, including:

  • Organic synthesis: Isobutyl cyanide can be used as a reaction medium for diverse organic synthesis reactions. Its ability to dissolve a broad range of starting materials and reaction products makes it a versatile solvent choice [].
  • Polymer chemistry: Due to its solubility properties for certain polymers, isobutyl cyanide can be employed in polymer synthesis and characterization studies [].
  • Chromatography: In some cases, isobutyl cyanide can be used as a mobile phase component in chromatography techniques for separating various compounds [].

Potential applications in Material Science

Research suggests that Pentanenitrile, 2-methyl- may hold promise for applications in material science. Studies have explored its potential use in the development of:

  • Ionic liquids: Derivatives of isobutyl cyanide have been investigated for their ability to form ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These ionic liquids have potential applications in various fields, including catalysis and electrochemistry [].

Current Research and Future Directions

While established applications of Pentanenitrile, 2-methyl- exist, ongoing research continues to explore its potential in various scientific disciplines. Some potential areas of future investigation include:

  • Development of novel functional materials: Research into the use of isobutyl cyanide derivatives in the synthesis of functional materials with specific properties tailored for desired applications is an ongoing area of exploration [].
  • Medicinal chemistry: Limited research suggests potential applications of isobutyl cyanide derivatives in the development of new pharmaceuticals. However, further investigation is needed to explore its efficacy and safety in this context.
Typical of nitriles:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid (2-methylpentanoic acid).
  • Reduction: It can be reduced to the primary amine (2-methylpentanamine) using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles add to the carbon atom of the nitrile group, leading to various derivatives.

These reactions are significant for synthesizing more complex organic molecules .

Pentanenitrile, 2-methyl- can be synthesized through several methods:

  • Alkylation of Nitriles: The reaction of 2-methylpentane with sodium cyanide under appropriate conditions can yield Pentanenitrile, 2-methyl-.
  • Rearrangement Reactions: Starting from other nitriles or amines, rearrangement processes can also lead to the formation of this compound.
  • Grignard Reaction: The addition of a Grignard reagent to a suitable carbonyl compound followed by cyanation can result in the desired nitrile.

These methods highlight the versatility in synthesizing Pentanenitrile, 2-methyl- from various starting materials .

Pentanenitrile, 2-methyl- finds utility in several areas:

  • Solvent: It serves as a solvent in organic synthesis due to its polar aprotic nature.
  • Intermediate: The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: It is used in laboratories for various synthetic applications and reaction studies.

Its unique properties make it valuable in both industrial and research contexts .

Interaction studies involving Pentanenitrile, 2-methyl- primarily focus on its reactivity with other chemical species. Research indicates that it can interact with nucleophiles due to its electrophilic nitrile group. Additionally, studies on its toxicity reveal interactions with biological systems that warrant further investigation into its safety profile and environmental impact .

Pentanenitrile, 2-methyl- shares structural similarities with several other nitriles and aliphatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
PentanenitrileC5H9NStraight-chain structure
HexanenitrileC7H13NOne additional carbon compared to Pentanenitrile
ButyronitrileC4H7NShorter chain length
PropionitrileC3H5NSmaller size; simpler structure

Uniqueness: Pentanenitrile, 2-methyl- is unique due to its branched structure which influences its chemical reactivity and physical properties compared to straight-chain counterparts like Pentanenitrile. Its branched nature often results in different boiling points and solubility characteristics compared to linear nitriles .

XLogP3

1.9

Other CAS

876295-65-7

Dates

Modify: 2023-08-16

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